molecular formula C18H17ClN2O3S2 B2537750 3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide CAS No. 895468-92-5

3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2537750
CAS No.: 895468-92-5
M. Wt: 408.92
InChI Key: MDBNDUMSGMBWCL-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide is a sophisticated synthetic compound integrating a benzothiazole core with a (4-chlorophenyl)sulfonyl propanamide side chain, designed for advanced chemical and pharmaceutical research. The molecular architecture, featuring the 5,7-dimethylbenzo[d]thiazole moiety, is a pharmacophore of significant interest in medicinal chemistry, known for its potential to interact with various biological targets . The (4-chlorophenyl)sulfonyl group is a classic component in sulfonamide-based bioactive molecules, which have historically demonstrated a broad spectrum of biological activities, including enzyme inhibition . This specific structural combination suggests potential for investigating novel mechanisms of action, particularly in enzyme inhibition studies. The compound is presented for research applications only, including as a standard in analytical profiling, a key intermediate in the synthesis of more complex molecular entities, and a candidate for high-throughput biological screening to evaluate its properties. Researchers are directed to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and safety. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S2/c1-11-9-12(2)17-15(10-11)20-18(25-17)21-16(22)7-8-26(23,24)14-5-3-13(19)4-6-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBNDUMSGMBWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. The process often includes:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: The 4-chlorophenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the propanamide moiety: This step involves the coupling of the benzo[d]thiazole derivative with a propanamide precursor, typically under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or amide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzo[d]thiazole core provides structural stability and specificity. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds exhibit variations in substituents, heterocyclic cores, and sulfonyl groups, which influence physicochemical properties, synthetic routes, and bioactivity. Below is a detailed comparison based on available

Structural and Physicochemical Properties

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
3-((4-Chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide (Target) 4-Cl-C6H4-SO2, 5,7-dimethylbenzo[d]thiazol-2-yl C19H18ClN2O3S2 429.93 Not reported
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylpropanamide (7a) 4-Cl-C6H4-SO2, 1,3,4-oxadiazole, piperidinyl, phenyl C22H23ClN4O4S2 507.00 71–73
N-(2,3-Dimethylphenyl) derivative (7c) 4-Cl-C6H4-SO2, 1,3,4-oxadiazole, piperidinyl, 2,3-dimethylphenyl C24H27ClN4O4S2 535.00 81–83
N-(2-(Dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride 4-F-C6H4-SO2, 5,7-dimethylbenzo[d]thiazol-2-yl, dimethylaminoethyl (as HCl salt) C23H26ClFN3O3S2·HCl 548.50 Not reported

Key Observations:

  • Substituent Effects: Methyl groups on the benzothiazole (target) may enhance lipophilicity compared to the unsubstituted phenyl in 7a. The 4-fluorophenyl analog exhibits reduced electron-withdrawing effects vs. 4-chlorophenyl, possibly influencing metabolic stability.
  • Physicochemical Trends: Increasing alkylation (e.g., 7c vs. 7a) correlates with higher molecular weight and melting points, suggesting enhanced crystalline packing .

Biological Activity

3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a benzo[d]thiazole moiety, which is known for its biological activity. The presence of the 4-chlorophenyl group enhances its pharmacological properties.

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In a study evaluating various derivatives, it was found that several compounds demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating promising antibacterial potential compared to standard drugs like thiourea (IC50 = 21.25 µM) .

CompoundBacterial StrainIC50 (µM)
Compound ASalmonella typhi2.14±0.003
Compound BBacillus subtilis0.63±0.001
Compound COther strainsVaries

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in various physiological processes:

  • Acetylcholinesterase (AChE) : Several derivatives demonstrated strong inhibitory effects on AChE, which is crucial for neurotransmission.
  • Urease : The compound exhibited significant urease inhibition, which is relevant in treating infections caused by urease-producing bacteria.

Inhibitory activities were quantified with IC50 values indicating the concentration required for 50% inhibition of enzyme activity. For instance, the most potent derivatives showed IC50 values as low as 1.13 µM for urease .

Case Studies and Research Findings

A study published in PubMed highlighted the synthesis and biological evaluation of several thiazole derivatives, including those similar to our compound of interest. These derivatives were tested for their ability to inhibit calcium mobilization in CHO cells overexpressing leukotriene receptors, showcasing their potential in inflammatory conditions .

Additionally, docking studies revealed interactions between these compounds and target proteins, further supporting their therapeutic viability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Cyclization of precursor thiazole intermediates using reagents like Lawesson’s reagent (for sulfur incorporation) .
  • Step 2 : Sulfonylation of the thiazole core with 4-chlorophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .
  • Step 3 : Coupling the sulfonyl intermediate with 5,7-dimethylbenzo[d]thiazol-2-amine via carbodiimide-mediated amide bond formation (e.g., HBTU/DMSO with triethylamine) .
  • Optimization : Yield improvements (≥80%) require strict temperature control (reflux in ethanol), inert atmospheres (N₂), and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • 1H/13C-NMR : Assign protons and carbons in the thiazole (δ 7.2–8.1 ppm for aromatic protons) and sulfonamide (δ 3.1–3.5 ppm for CH₂ groups) moieties .
  • IR Spectroscopy : Confirm sulfonyl (S=O, 1150–1350 cm⁻¹) and amide (C=O, 1650–1700 cm⁻¹) functional groups .
  • HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., m/z 507.6 [M+H]+) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational models predict the compound’s interaction with biological targets, such as cancer-associated enzymes?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model binding to tubulin or topoisomerase II. The 4-chlorophenylsulfonyl group shows high affinity for hydrophobic pockets (ΔG ≈ −9.2 kcal/mol) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
  • QSAR : Correlate substituent effects (e.g., methyl groups on benzothiazole) with antitumor activity (IC₅₀ values) to guide structural optimization .

Q. How can contradictions in biological activity data across different studies be resolved?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity using the NCI-60 panel with uniform protocols (72-h exposure, SRB assay) to ensure comparability .
  • Metabolic Stability Tests : Address discrepancies by assessing compound stability in liver microsomes (e.g., t₁/₂ <30 min suggests rapid degradation in certain assays) .
  • Target Validation : Use CRISPR knockouts to confirm specificity; e.g., if activity drops in TOP2A−/− cells, the target is validated .

Q. What are the key design considerations for structure-activity relationship (SAR) studies to enhance antitumor efficacy?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiazole to improve membrane permeability (logP <3.5) .
  • Sulfonamide Linker : Replace the propanamide spacer with shorter chains (e.g., ethane) to reduce conformational flexibility and enhance target binding .
  • In Vivo Testing : Prioritize derivatives with low cytotoxicity (Selectivity Index >10 in HEK293 vs. MCF-7 cells) for xenograft models .

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